N-[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
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Overview
Description
N-[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions The initial step often includes the formation of the 1,2,4-thiadiazole ring, which can be achieved through the cyclization of appropriate thiosemicarbazides with oxidizing agents
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and oxathiine rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl or thiadiazole rings.
Scientific Research Applications
N-[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system .
Properties
Molecular Formula |
C14H13N3O4S3 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C14H13N3O4S3/c1-22-14-16-13(23-17-14)15-12(18)10-11(9-5-3-2-4-6-9)24(19,20)8-7-21-10/h2-6H,7-8H2,1H3,(H,15,16,17,18) |
InChI Key |
MAARBUGIGGJIGX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NSC(=N1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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